Cdc7-IN-1

CDC7 Kinase Inhibition Biochemical Potency IC50 Comparison

Cdc7-IN-1 (CAS 1402055-25-7, Compound is a small-molecule, ATP-competitive inhibitor of cell division cycle 7 (CDC7) kinase, a serine/threonine kinase essential for the initiation of DNA replication. It exhibits an IC50 value of 0.6 nM at 1 mM ATP in biochemical assays and is characterized by a slow off-rate from the kinase.

Molecular Formula C21H16ClN3O4
Molecular Weight 409.8 g/mol
Cat. No. B8626746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdc7-IN-1
Molecular FormulaC21H16ClN3O4
Molecular Weight409.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)NC4=CC=CC=C4Cl
InChIInChI=1S/C21H16ClN3O4/c1-2-28-21(27)17-18(26)16(10-12-11-24-19-13(12)6-5-9-23-19)29-20(17)25-15-8-4-3-7-14(15)22/h3-11,25-26H,2H2,1H3
InChIKeyMNEODYFHQBZJNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdc7-IN-1: A Highly Potent and Selective ATP-Competitive CDC7 Kinase Inhibitor for Oncology Research


Cdc7-IN-1 (CAS 1402055-25-7, Compound 13) is a small-molecule, ATP-competitive inhibitor of cell division cycle 7 (CDC7) kinase, a serine/threonine kinase essential for the initiation of DNA replication. It exhibits an IC50 value of 0.6 nM at 1 mM ATP in biochemical assays and is characterized by a slow off-rate from the kinase [1]. CDC7, in complex with its regulatory subunit DBF4 (forming DBF4-dependent kinase, DDK), phosphorylates the MCM2-7 helicase complex to activate replication origins; its inhibition is a validated anti-cancer strategy due to the high replication stress in malignant cells [2].

The Pitfalls of Substituting Cdc7-IN-1: Why Potency, Selectivity, and Binding Kinetics Demand Precise Procurement


Despite sharing a common nominal target (CDC7), CDC7 kinase inhibitors are not interchangeable. Critical differences in biochemical potency, off-target kinase selectivity profiles, and residence time on the target can profoundly alter experimental outcomes, from cellular phenotype to in vivo efficacy and toxicity. For instance, a less potent compound may require higher, potentially cytotoxic concentrations, while off-target inhibition of CDK9, CK2, or PIM1 can confound interpretation of DNA damage and apoptotic responses [1]. Selecting the optimal tool compound requires precise, quantitative data to ensure the observed biology is a direct consequence of CDC7 inhibition and not an artifact of cross-reactivity or insufficient target engagement.

Quantitative Differentiation of Cdc7-IN-1: A Comparative Evidence Guide for CDC7 Inhibitor Selection


Biochemical Potency: Cdc7-IN-1 vs. XL413 (BMS-863233) and PHA-767491

Cdc7-IN-1 demonstrates a sub-nanomolar IC50 for CDC7 kinase, placing it among the most potent tool compounds available. In cell-free assays, its inhibitory concentration (0.6 nM at 1 mM ATP) is markedly lower than that of the commonly used tool compound XL413 (BMS-863233), which exhibits an IC50 of 3.4 nM . It is also more than an order of magnitude more potent than the dual CDC7/CDK9 inhibitor PHA-767491 (CDC7 IC50 = 10 nM) .

CDC7 Kinase Inhibition Biochemical Potency IC50 Comparison

Kinase Selectivity Profile: High Specificity of Cdc7-IN-1 vs. Dual CDC7/CDK9 Inhibitors

Cdc7-IN-1 is described as a highly selective inhibitor of CDC7 kinase, distinguishing it from earlier tool compounds with significant off-target activity. In contrast, PHA-767491 is a dual CDC7/CDK9 inhibitor with potent activity against CDK9 (IC50 = 34 nM) and cross-reactivity with CDK2 (IC50 = 240 nM) [1]. XL413 shows significant inhibition of CK2 (IC50 = 215 nM) and PIM1 (IC50 = 42 nM) . While a comprehensive, quantitative selectivity panel for Cdc7-IN-1 is not publicly available in peer-reviewed literature, its characterization as 'highly selective' implies a cleaner on-target profile.

Kinase Selectivity Off-Target Effects CDK9 Inhibition

Binding Kinetics: Slow Off-Rate of Cdc7-IN-1 Implies Prolonged Target Engagement

Cdc7-IN-1 is distinguished by its reported 'slow off-rate' from CDC7 [1]. This kinetic property suggests a prolonged residence time on the target, which can translate to sustained target inhibition in cellular contexts even after compound washout. This is a key differentiator, as a slow off-rate is not a reported characteristic of comparator tool compounds like XL413 or PHA-767491, which are described simply as ATP-competitive inhibitors without note of their dissociation kinetics.

Binding Kinetics Residence Time Target Engagement

Optimal Research Applications for Cdc7-IN-1 Based on Comparative Evidence


In Vitro Mechanistic Studies of DNA Replication Initiation

With a sub-nanomolar IC50 and high selectivity for CDC7, Cdc7-IN-1 is ideal for dissecting the precise role of DDK in replication origin firing. Its superior potency over XL413 (5.7-fold) [1] and clean on-target profile relative to dual inhibitors like PHA-767491 ensure that observed effects (e.g., MCM2 phosphorylation blockade, S-phase arrest) are specifically attributable to CDC7 inhibition, minimizing confounding variables in pathway analysis.

Cellular Assays Requiring Robust and Sustained Target Inhibition

The reported slow off-rate of Cdc7-IN-1 makes it particularly suitable for assays where sustained target inhibition is critical, such as long-term clonogenic survival assays or washout experiments designed to assess recovery of DNA replication. The prolonged residence time on CDC7 can lead to more durable phenotypic responses compared to faster-dissociating inhibitors.

Pharmacodynamic Biomarker Development for CDC7 Inhibition

The high potency and specificity of Cdc7-IN-1 support its use as a reference standard in developing and validating pharmacodynamic (PD) biomarkers for CDC7 inhibition, such as phospho-MCM2 detection via Western blot or immunofluorescence. Its reliable on-target activity provides a robust baseline for benchmarking novel CDC7 inhibitors in preclinical discovery programs.

Preclinical Oncology Research in p53-Deficient Cancer Models

CDC7 inhibition is known to be particularly lethal in p53-deficient cancer cells due to their compromised replication stress response [1]. Cdc7-IN-1's potency and selectivity make it a valuable chemical probe for investigating the synthetic lethal relationship between CDC7 inhibition and TP53 mutational status in isogenic cell line pairs and patient-derived xenograft (PDX) models.

Quote Request

Request a Quote for Cdc7-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.